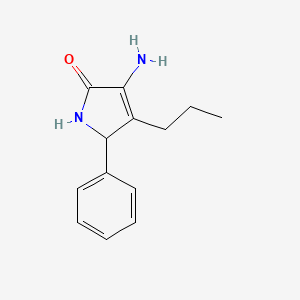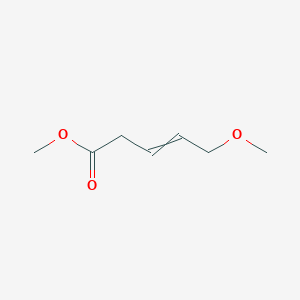
2H-Pyrrol-2-one, 3-amino-1,5-dihydro-5-phenyl-4-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-2-one, 3-amino-1,5-dihydro-5-phenyl-4-propyl- is a heterocyclic compound with significant biological and pharmacological properties. This compound belongs to the class of 1,5-dihydro-2H-pyrrol-2-ones, which are known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,5-dihydro-2H-pyrrol-2-ones can be achieved through various methods. One notable method involves an uncatalyzed one-pot pseudo-four-component reaction of ethyl pyruvate, anilines, and aldehydes in n-hexane as a solvent under reflux conditions . This method is advantageous due to its simplicity, high yield, and the use of non-toxic and inexpensive solvents.
Another approach involves the thermal decomposition of 1,3-disubstituted urea derivatives of 5-spiro-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are prepared via their reaction with carbodiimides .
Industrial Production Methods
Industrial production methods for 3-amino-1,5-dihydro-2H-pyrrol-2-ones typically involve scalable and practical synthesis routes. For example, a four-step synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block for pharmaceuticals, has been developed. This method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
Chemical Reactions Analysis
Types of Reactions
3-amino-1,5-dihydro-2H-pyrrol-2-ones undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert these compounds into their corresponding reduced forms.
Substitution: Substitution reactions, particularly involving the amino group, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
3-amino-1,5-dihydro-2H-pyrrol-2-ones have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of various organic molecules.
Industry: They are used in the development of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-1,5-dihydro-2H-pyrrol-2-ones involves interactions with specific molecular targets and pathways. These compounds can act as inhibitors of enzymes or receptors, modulating various biological processes. For example, they may inhibit protein-protein interactions or enzyme activities, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,5-dihydro-2H-pyrrol-2-ones and pyrrolidinone derivatives. Examples include:
- 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones
- 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-ones
Uniqueness
The uniqueness of 3-amino-1,5-dihydro-2H-pyrrol-2-ones lies in their amino substitution at the 3-position, which imparts distinct biological and pharmacological properties. This substitution enhances their potential as bioactive agents and intermediates in organic synthesis .
Properties
CAS No. |
61049-86-3 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-amino-2-phenyl-3-propyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C13H16N2O/c1-2-6-10-11(14)13(16)15-12(10)9-7-4-3-5-8-9/h3-5,7-8,12H,2,6,14H2,1H3,(H,15,16) |
InChI Key |
YHYNTCYXCOWDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)NC1C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)





![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)




